Cas no 1935503-96-0 (2-(3-bromo-4-methylphenyl)ethanethioamide)
2-(3-bromo-4-methylphenyl)ethanethioamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-bromo-4-methylphenyl)ethanethioamide
- 1935503-96-0
- EN300-1925742
-
- Inchi: 1S/C9H10BrNS/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)
- InChI Key: BPSMNJLNOUKILP-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1C)CC(N)=S
Computed Properties
- Exact Mass: 242.97173g/mol
- Monoisotopic Mass: 242.97173g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 58.1Ų
2-(3-bromo-4-methylphenyl)ethanethioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1925742-0.05g |
2-(3-bromo-4-methylphenyl)ethanethioamide |
1935503-96-0 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1925742-0.1g |
2-(3-bromo-4-methylphenyl)ethanethioamide |
1935503-96-0 | 0.1g |
$615.0 | 2023-09-17 | ||
| Enamine | EN300-1925742-0.25g |
2-(3-bromo-4-methylphenyl)ethanethioamide |
1935503-96-0 | 0.25g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1925742-0.5g |
2-(3-bromo-4-methylphenyl)ethanethioamide |
1935503-96-0 | 0.5g |
$671.0 | 2023-09-17 | ||
| Enamine | EN300-1925742-1.0g |
2-(3-bromo-4-methylphenyl)ethanethioamide |
1935503-96-0 | 1g |
$986.0 | 2023-05-31 | ||
| Enamine | EN300-1925742-2.5g |
2-(3-bromo-4-methylphenyl)ethanethioamide |
1935503-96-0 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-1925742-5.0g |
2-(3-bromo-4-methylphenyl)ethanethioamide |
1935503-96-0 | 5g |
$2858.0 | 2023-05-31 | ||
| Enamine | EN300-1925742-10.0g |
2-(3-bromo-4-methylphenyl)ethanethioamide |
1935503-96-0 | 10g |
$4236.0 | 2023-05-31 | ||
| Enamine | EN300-1925742-1g |
2-(3-bromo-4-methylphenyl)ethanethioamide |
1935503-96-0 | 1g |
$699.0 | 2023-09-17 | ||
| Enamine | EN300-1925742-5g |
2-(3-bromo-4-methylphenyl)ethanethioamide |
1935503-96-0 | 5g |
$2028.0 | 2023-09-17 |
2-(3-bromo-4-methylphenyl)ethanethioamide Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 2-(3-bromo-4-methylphenyl)ethanethioamide
Recent Advances in the Study of 2-(3-bromo-4-methylphenyl)ethanethioamide (CAS: 1935503-96-0) in Chemical Biology and Pharmaceutical Research
The compound 2-(3-bromo-4-methylphenyl)ethanethioamide (CAS: 1935503-96-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This thioamide derivative has been investigated for its unique chemical properties and biological activities, particularly in the context of enzyme inhibition and targeted drug design. Recent studies have explored its role as a modulator of key metabolic pathways, making it a promising candidate for further development.
One of the most notable findings in recent literature is the compound's ability to act as a selective inhibitor of certain cysteine proteases, which are implicated in various disease states, including cancer and inflammatory disorders. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the binding mechanisms of 2-(3-bromo-4-methylphenyl)ethanethioamide with its target enzymes. These studies have revealed a high affinity for the active site, suggesting potential for structure-based drug optimization.
In addition to its enzymatic interactions, recent pharmacological evaluations have demonstrated the compound's favorable pharmacokinetic profile in preclinical models. Studies have reported good oral bioavailability and metabolic stability, which are critical factors for its transition into clinical trials. Furthermore, toxicity assessments have indicated a manageable safety profile, with minimal off-target effects at therapeutic concentrations.
The synthesis and scale-up of 2-(3-bromo-4-methylphenyl)ethanethioamide have also been a focus of recent research. Innovative synthetic routes have been developed to improve yield and purity, addressing previous challenges in large-scale production. These advancements are expected to facilitate further investigation and potential commercialization of the compound.
Looking ahead, ongoing research aims to explore the broader therapeutic potential of 2-(3-bromo-4-methylphenyl)ethanethioamide, including its application in combination therapies and its efficacy against resistant strains of pathogens. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, the recent studies on 2-(3-bromo-4-methylphenyl)ethanethioamide (CAS: 1935503-96-0) highlight its significant promise as a versatile therapeutic agent. The compound's unique chemical structure, combined with its demonstrated biological activity and favorable pharmacokinetics, positions it as a valuable candidate for future drug development. Continued research and collaboration will be essential to fully realize its potential in addressing unmet medical needs.
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